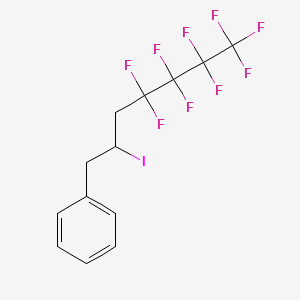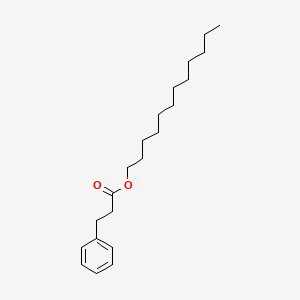
Dodecyl 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 3-phenylpropanoate: is an ester compound formed from the reaction between dodecanol and 3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl 3-phenylpropanoate can be synthesized through the esterification of dodecanol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized resins, can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl 3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and 3-phenylpropanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position of the phenyl group, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Dodecanol and 3-phenylpropanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Dodecyl 3-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and in the study of esterification reactions.
Biology: In biological research, this compound can be used to study the effects of esters on biological systems, including their metabolism and interactions with enzymes.
Medicine: While not a common pharmaceutical compound, this compound can be used in the formulation of certain drug delivery systems due to its lipophilic nature.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Mécanisme D'action
The mechanism of action of dodecyl 3-phenylpropanoate involves its interaction with biological membranes due to its lipophilic nature. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can undergo hydrolysis by esterases, releasing dodecanol and 3-phenylpropanoic acid, which can further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacks the dodecyl ester group.
Dodecyl acetate: An ester with a similar dodecyl chain but different acyl group.
Benzyl acetate: An ester with a similar aromatic group but different alkyl chain.
Uniqueness: Dodecyl 3-phenylpropanoate is unique due to its combination of a long dodecyl chain and a phenylpropanoate group, providing both hydrophobic and aromatic characteristics. This dual nature makes it versatile in various applications, from organic synthesis to industrial uses .
Propriétés
Numéro CAS |
112715-88-5 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
dodecyl 3-phenylpropanoate |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-14-19-23-21(22)18-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
Clé InChI |
ZOKHYZTWHSXALP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


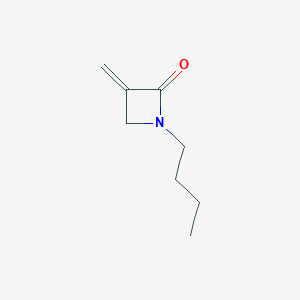

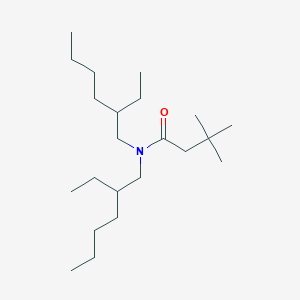
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
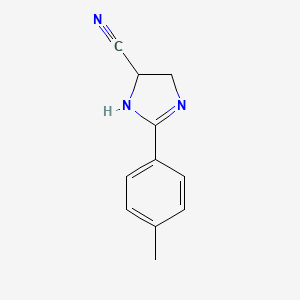
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
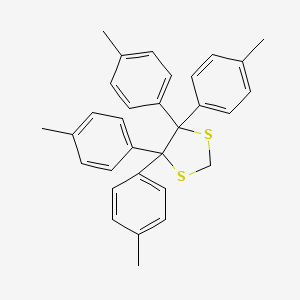

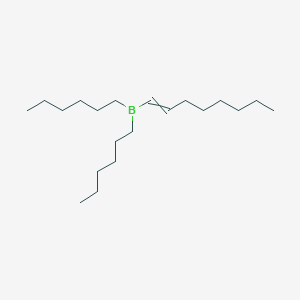
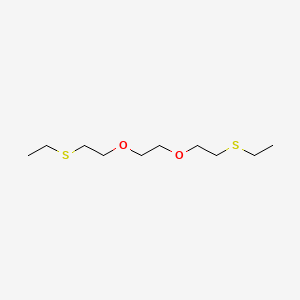
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
